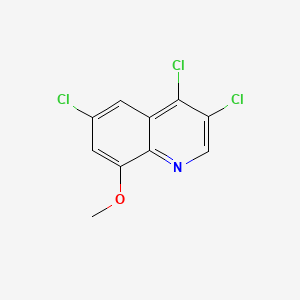
1-(4-Bromopyridin-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromopyridin-2-yl)piperazine is an active structural component used as a building block to prepare various medicinally important active molecules . It is also used as an active pharmaceutical ingredient .
Synthesis Analysis
The synthesis of this compound can be achieved from 5-Bromo-2-chloropyridine and tert-Butyl 1-piperazinecarboxylate . There have been recent advances in the synthesis of piperazines, focusing on C–H functionalization .Molecular Structure Analysis
The molecular formula of this compound is C9H12BrN3 . The molecular weight is 242.11600 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, piperazine compounds generally mediate their anthelmintic action by paralyzing parasites .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 137-141 °C . The compound is a powder in form .Scientific Research Applications
Antiplatelet Aggregation Activity
A study by Youssef et al. (2011) synthesized carbamoylpyridine and carbamoylpiperidine analogs containing a nipecotic acid scaffold, evaluating their platelet aggregation inhibitory activity. Among these, specific compounds demonstrated significant antiplatelet aggregating properties, highlighting the potential therapeutic applications of such derivatives in preventing thrombotic disorders (Youssef et al., 2011).
Antimicrobial Activity
Research by Babu et al. (2015) focused on synthesizing novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, showing potential as antimicrobial agents. These compounds were tested against various bacterial and fungal strains, with some displaying significant antimicrobial activities, indicating their promise in addressing resistant microbial infections (Babu et al., 2015).
Neuroprotective and Cognitive Enhancing Effects
Li Ming-zhu (2012) synthesized compounds to study their effects on learning and memory facilitation in mice. The research explored the potential of these compounds in enhancing cognitive functions, offering insights into developing new therapeutic options for neurological disorders (Li Ming-zhu, 2012).
Antagonistic Activities
Li et al. (2008) designed and synthesized 1-(benzoxazole-2-yl)piperazine and 4-(benzoxazole-2-yl)piperidine derivatives, evaluating them for their α1-adrenergic receptor (α1-AR) antagonistic activities. Such compounds have potential applications in treating conditions related to the dysfunction of α1-AR, such as hypertension and certain types of prostate diseases (Li et al., 2008).
Anticancer Potential
A study by Parveen et al. (2017) focused on the synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates, assessing their estrogen receptor binding affinity and antiproliferative activities against breast cancer cells. The findings suggest that specific derivatives possess significant anticancer properties, making them potential candidates for further cancer therapy research (Parveen et al., 2017).
Mechanism of Action
Target of Action
1-(4-Bromopyridin-2-yl)piperazine is a chemical compound and a derivative of pyridinylpiperazine . Some derivatives of this substance are known to act as potent and selective α2-adrenergic receptor antagonists . .
Mode of Action
For instance, some pyridinylpiperazine derivatives are known to bind to α2-adrenergic receptors, inhibiting their function .
Biochemical Pathways
If it acts similarly to other pyridinylpiperazine derivatives, it may influence pathways involving α2-adrenergic receptors . These receptors play a role in various physiological processes, including neurotransmission and the regulation of blood pressure.
Result of Action
If it acts similarly to other pyridinylpiperazine derivatives, it may inhibit the function of α2-adrenergic receptors, potentially influencing various physiological processes .
Safety and Hazards
Future Directions
1-(4-Bromopyridin-2-yl)piperazine has potential applications in the synthesis of various medicinally important active molecules . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Properties
IUPAC Name |
1-(4-bromopyridin-2-yl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3/c10-8-1-2-12-9(7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQIQJZMQXBIHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC(=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682398 |
Source


|
| Record name | 1-(4-Bromopyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201643-59-5 |
Source


|
| Record name | 1-(4-Bromopyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-bromo-2-methyl-1-(phenylsulfonyl)-, methyl ester](/img/structure/B598174.png)
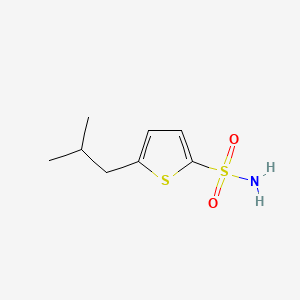
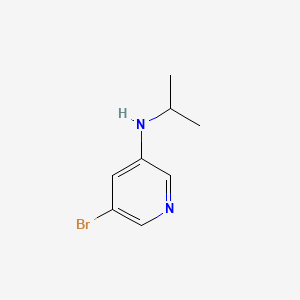
![5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B598177.png)


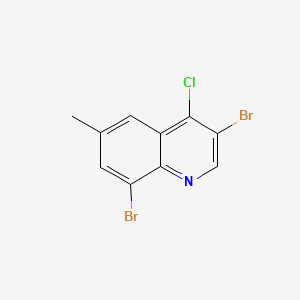
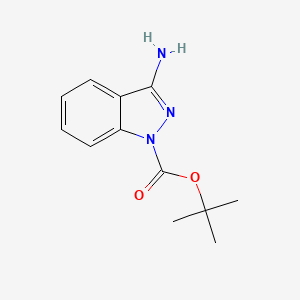


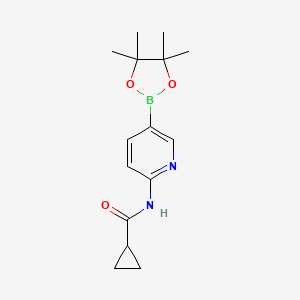
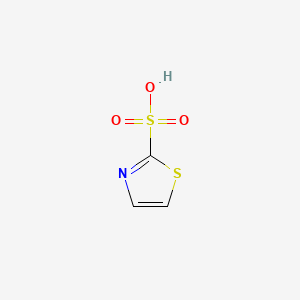
![Tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B598196.png)
